2-Nitrosomethylaminopyridine

Descripción general

Descripción

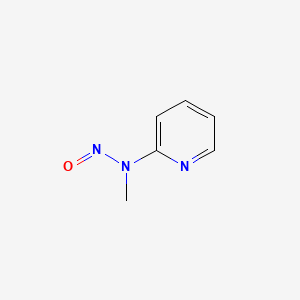

2-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C6H7N3O. It is a member of the nitrosamine family, which are compounds containing the nitroso functional group attached to an amine. This compound is known for its potential carcinogenic properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitrosomethylaminopyridine can be synthesized through the nitrosation of N-methyl-2-aminopyridine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the compound. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form N-methyl-2-aminopyridine.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: N-methyl-2-aminopyridine.

Substitution: Compounds with different functional groups replacing the nitroso group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₇N₃O

- Molecular Weight : 137.14 g/mol

- IUPAC Name : N-methyl-N-pyridin-2-ylnitrous amide

The structure of 2-NMPY includes a nitroso group attached to a methylamino-pyridine moiety, which is critical for its biological activity.

Carcinogenicity Studies

2-NMPY has been extensively studied for its carcinogenic potential. Research indicates that it is a potent carcinogen in laboratory animals, particularly rats. A comparative study demonstrated that 2-NMPY is demethylated more extensively than its non-carcinogenic isomers, leading to the formation of reactive metabolites that can interact with DNA and induce mutations .

Key Findings :

- In vivo studies have shown significant tumor formation in rats exposed to 2-NMPY.

- The compound's metabolism involves complex pathways including oxidative demethylation, leading to the generation of highly reactive nitrogen species .

Mutagenicity Testing

The mutagenic properties of 2-NMPY have been evaluated using the Ames test, where it exhibited significant mutagenic activity. This testing is vital for understanding the compound's potential risk to human health and its environmental impact .

Notable Studies :

- A study highlighted the compound's ability to cause mutations in bacterial strains, indicating its potential as a genetic hazard .

Toxicological Assessments

Toxicological evaluations have classified 2-NMPY as a severe toxicant, with acute exposure leading to neurological effects such as convulsions and respiratory failure in laboratory animals . The compound has been linked to skin and eye irritation, emphasizing the need for stringent handling protocols in laboratory settings.

Risk Assessment and Regulatory Implications

The understanding of 2-NMPY’s toxicological profile has led to increased scrutiny in regulatory frameworks concerning nitrosamines. The European Food Safety Authority (EFSA) has conducted assessments focusing on genotoxicity and potential health risks associated with exposure to nitrosamines like 2-NMPY .

Case Studies

- Carcinogenic Potency Database Analysis :

- Epidemiological Studies :

Summary Table of Research Findings

Mecanismo De Acción

The mechanism of action of 2-Nitrosomethylaminopyridine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other cellular molecules. This interaction can result in mutations, cellular damage, and potentially carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the formation of DNA adducts, which can lead to mutations and cancer development.

Comparación Con Compuestos Similares

- N-nitrosodimethylamine

- N-nitrosodiethylamine

- N-nitrosomorpholine

These compounds are also studied for their carcinogenic properties and are used in various research applications.

Actividad Biológica

2-Nitrosomethylaminopyridine (2-NMPY) is a nitroso compound recognized for its significant biological activity, particularly in the context of carcinogenicity and mutagenicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

2-NMPY is characterized by the molecular formula and is classified as a nitrosamine. Its structure includes a nitroso group attached to a methylamino-pyridine moiety, which contributes to its reactivity and biological effects. The compound's ability to form stable nitrosamines has been linked to its carcinogenic potential.

The carcinogenicity of 2-NMPY has been extensively studied, primarily through animal models. It is known to induce DNA damage, leading to mutations that can result in cancer. The proposed mechanisms include:

- Formation of Reactive Nitrosating Species : 2-NMPY can generate reactive nitrogen species that modify nucleophilic sites on DNA, resulting in mutagenic lesions.

- Interference with Cellular Metabolism : The compound disrupts normal cellular processes, leading to impaired cell function and viability.

Case Studies

- Animal Studies : Research involving female rats has shown that administration of 2-NMPY via gavage resulted in significant tumor formation in various organs, indicating its potent carcinogenic properties .

- In Vitro Studies : In vitro assays have demonstrated that 2-NMPY can induce mutations in bacterial strains such as Salmonella typhimurium, confirming its mutagenic potential .

Biological Activity Beyond Carcinogenicity

While the carcinogenic effects are the most documented, 2-NMPY exhibits other biological activities:

- Cellular Toxicity : Studies indicate that 2-NMPY can alter gene expression profiles and disrupt metabolic pathways, leading to cytotoxic effects .

- Inflammatory Responses : Nitro compounds, including 2-NMPY, may influence inflammatory pathways by modulating nitric oxide levels, which can have both protective and harmful effects depending on the context .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

N-methyl-N-pyridin-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDNMDMNPIKDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021050 | |

| Record name | 2-Nitrosomethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16219-98-0 | |

| Record name | N-Methyl-N-nitroso-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16219-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosomethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrosomethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROSOMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.